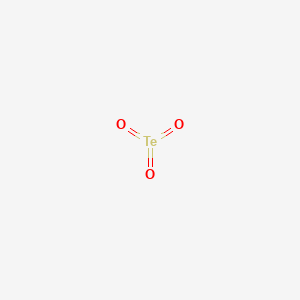

Tellurium trioxide

Description

Properties

InChI |

InChI=1S/O3Te/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXQANVWKBCLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Te](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065472 | |

| Record name | Tellurium oxide (TeO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-18-8 | |

| Record name | Tellurium oxide (TeO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium oxide (TeO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium oxide (TeO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5SXW83F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tellurium Trioxide: Identifiers, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tellurium trioxide (TeO₃), focusing on its chemical identifiers, synthesis protocols for its different polymorphic forms, and a summary of its known properties and applications. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identifiers and Physical Properties

This compound is an inorganic compound of tellurium and oxygen where tellurium is in the +6 oxidation state. It exists in two primary polymorphic forms: the yellow-red α-TeO₃ and the less reactive, grey, rhombohedral β-TeO₃.[1] The fundamental identifiers and properties are summarized in the table below for quick reference.

| Identifier/Property | Value |

| CAS Number | 13451-18-8 |

| PubChem CID | 83481 |

| EC Number | 236-620-5 |

| UNII | GC5SXW83F8 |

| InChI | InChI=1S/O3Te/c1-4(2)3 |

| InChIKey | IIXQANVWKBCLEB-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--=O |

| Chemical Formula | TeO₃ |

| Molar Mass | 175.6 g/mol |

| Appearance | Yellow-orange crystals (α-TeO₃) |

| Density | 5.07 g/cm³ (solid) |

| Melting Point | 430 °C (806 °F; 703 K) |

Experimental Protocols: Synthesis of this compound Polymorphs

The synthesis of the two main polymorphs of this compound, α-TeO₃ and β-TeO₃, involves distinct experimental procedures.

The α-form of this compound is typically prepared through the thermal decomposition of orthotelluric acid (Te(OH)₆).

Experimental Protocol:

-

Starting Material: Orthotelluric acid (Te(OH)₆), which can be prepared by the oxidation of tellurium or tellurium dioxide with a strong oxidizing agent like hydrogen peroxide.[2]

-

Decomposition: Place the orthotelluric acid in a thick-walled glass ampoule.

-

Heating: Heat the ampoule in a furnace at a temperature range of 350–450 °C.[3] Optimal results have been reported with heating at 450 °C for 20 hours.[3] The decomposition begins at approximately 140 °C with the liberation of water, and the formation of α-TeO₃ occurs at temperatures above 300 °C.[1][2][4]

-

Product Formation: During heating, orthotelluric acid dehydrates to form α-TeO₃. The reaction proceeds through the formation of intermediate species, with the final product being the yellow-orange α-TeO₃.

-

Purification and Verification: The purity of the resulting α-TeO₃ can be verified using powder X-ray diffraction (XRD) and Raman spectroscopy.[3]

The β-form of this compound is synthesized from the α-form through a reaction involving oxygen and sulfuric acid.

Experimental Protocol:

-

Starting Material: α-Tellurium trioxide (α-TeO₃).

-

Reaction Setup: Place the α-TeO₃ in a sealed tube.

-

Reagents: Introduce oxygen (O₂) and sulfuric acid (H₂SO₄) into the sealed tube.

-

Heating: Heat the sealed tube. While the precise temperature and duration are not extensively detailed in the readily available literature, this process facilitates the conversion of the α-form to the more stable, grey rhombohedral β-form.[1]

-

Product Isolation: After the reaction is complete, the β-TeO₃ product needs to be carefully isolated and purified.

Synthesis Workflow for this compound Polymorphs

Caption: A flowchart illustrating the synthesis pathways for α- and β-tellurium trioxide.

Biological Activity and Drug Development Context

Currently, there is a notable lack of specific research on the biological activities and potential drug development applications of this compound (TeO₃) itself. The majority of toxicological and biological studies focus on other tellurium compounds, such as tellurium dioxide (TeO₂) and tellurite (B1196480) (TeO₃²⁻) or tellurate (B1236183) (TeO₄²⁻) salts.

While tellurium compounds, in general, are known to have biological effects, including antimicrobial and anticancer properties, and are being investigated for their therapeutic potential, specific data for TeO₃ is scarce. Therefore, no established signaling pathways directly modulated by this compound have been identified in the scientific literature to date. Consequently, a diagram of a signaling pathway involving TeO₃ cannot be provided at this time. Researchers interested in the biomedical applications of tellurium are encouraged to investigate TeO₃ to fill this knowledge gap.

References

The Crystal Structure of α-Tellurium Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tellurium trioxide (α-TeO₃) is a stable polymorph of tellurium(VI) oxide. Its unique crystal structure and properties make it a subject of interest in materials science and solid-state chemistry. This technical guide provides an in-depth overview of the crystal structure of α-TeO₃, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Crystal Structure of α-Tellurium Trioxide

α-Tellurium trioxide crystallizes in a rhombohedral system and is isostructural with iron(III) fluoride (B91410) (FeF₃). The structure consists of a three-dimensional network of corner-sharing TeO₆ octahedra, where each oxygen atom is shared between two tellurium atoms. This arrangement leads to a dense and stable crystal lattice.

Crystallographic Data

The crystallographic data for α-TeO₃ has been determined through powder X-ray diffraction studies. The key parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3c |

| Lattice Parameters | a = 4.901(2) Å, c = 13.030(4) Å |

| Unit Cell Volume | 271.05(8) ų |

| Formula Units (Z) | 6 |

Atomic Coordinates

The atomic positions within the unit cell of α-TeO₃ are crucial for a complete description of its crystal structure. Based on its isomorphism with compounds of the same space group, the inferred atomic coordinates are as follows:

| Atom | Wyckoff Position | x | y | z |

| Te | 6b | 0 | 0 | 0 |

| O | 18e | 2/3 | 0.7586 | 1/4 |

Note: These atomic coordinates are inferred from a compound with the same space group and Wyckoff positions and should be considered representative.

Bond Lengths and Angles

The arrangement of atoms in the α-TeO₃ lattice results in specific bond lengths and angles within the TeO₆ octahedra. These parameters are critical for understanding the chemical bonding and stability of the structure.

| Bond | Length (Å) |

| Te-O | ~1.91 |

| Angle | **Value (°) ** |

| O-Te-O | 90, 180 |

Experimental Protocols

Synthesis of α-Tellurium Trioxide

A reliable method for the synthesis of α-TeO₃ is the thermal decomposition of orthotelluric acid (Te(OH)₆).

Materials:

-

Orthotelluric acid (Te(OH)₆)

-

Thick-walled glass ampoule

-

Furnace

Procedure:

-

Place a known quantity of orthotelluric acid into a thick-walled glass ampoule.

-

Seal the ampoule under vacuum or an inert atmosphere.

-

Heat the ampoule in a furnace to a temperature between 350-450 °C. For optimal results, heat at 450 °C for 20 hours.[1]

-

After the heating period, allow the furnace to cool down to room temperature.

-

Carefully remove the ampoule and open it to retrieve the α-TeO₃ product.

Characterization by Powder X-ray Diffraction (XRD)

Powder XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized α-TeO₃.

Instrumentation:

-

Powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å)

-

Sample holder (zero-background sample holder is recommended)

-

Mortar and pestle

Sample Preparation:

-

Grind a small amount of the synthesized α-TeO₃ into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the fine powder onto the sample holder, ensuring a flat and level surface.

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument to collect data over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Initiate the X-ray source and the detector to start the measurement.

Data Analysis:

-

The resulting diffraction pattern should be analyzed using appropriate software.

-

Compare the experimental diffraction pattern with the standard diffraction pattern for α-TeO₃ (JCPDS card) to confirm the phase identity.

-

Perform Rietveld refinement to obtain precise lattice parameters and assess the phase purity.

Characterization by Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the α-TeO₃ crystal lattice, providing a fingerprint of its structure.

Instrumentation:

-

Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

CCD detector

Sample Preparation:

-

Place a small amount of the α-TeO₃ powder on a microscope slide.

Data Collection:

-

Position the microscope slide under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1000 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

Data Analysis:

-

Analyze the positions and intensities of the Raman peaks.

-

Compare the observed Raman spectrum with literature data for α-TeO₃ to confirm the structure and identify any potential impurities.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of α-Tellurium Trioxide.

References

The Thermal Decomposition of Telluric Acid to Tellurium Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of orthotelluric acid (Te(OH)₆), also known as telluric acid, to form tellurium trioxide (TeO₃). This process is of significant interest for the synthesis of various tellurium-based materials utilized in catalysis, electronics, and potentially in pharmaceutical development. This document outlines the key thermal events, experimental protocols for the synthesis of α-TeO₃, and a detailed reaction pathway.

Introduction

Telluric acid, Te(OH)₆, is a white crystalline solid that serves as a common precursor for the synthesis of tellurium compounds. Its thermal decomposition is a multi-step process involving dehydration and structural rearrangement to yield various intermediate species and ultimately, tellurium oxides. Strong heating of telluric acid above 300°C leads to the formation of the α-crystalline modification of this compound (α-TeO₃), a compound with applications in the manufacturing of oxidation catalysts.[1] Understanding the precise conditions and mechanisms of this decomposition is crucial for controlling the purity and crystalline phase of the resulting TeO₃.

Thermal Decomposition Pathway of Te(OH)₆

The thermal decomposition of telluric acid is a sequential process initiated by the loss of water molecules. The pathway involves the formation of intermediate polymeric and acid forms before yielding this compound. Further heating results in the reduction of Te(VI) to Te(IV), forming tellurium dioxide.

The decomposition process can be summarized as follows:

-

Initial Dehydration: Above 100°C, telluric acid begins to dehydrate, losing water molecules to form polymetatelluric acid, a white hygroscopic powder with the approximate composition of (H₂TeO₄)₁₀, and allotelluric acid, a syrup-like substance with an approximate composition of 3H₂TeO₄·4H₂O.[1]

-

Formation of this compound: Upon stronger heating, typically above 300°C, these intermediates decompose further to yield the α-crystalline form of this compound (α-TeO₃).[1]

-

Decomposition to Tellurium Dioxide: this compound itself is thermally unstable and will decompose into tellurium dioxide (TeO₂) and oxygen upon further heating at temperatures exceeding 400°C.

Below is a diagram illustrating the thermal decomposition pathway of Te(OH)₆.

Quantitative Thermal Analysis Data

The thermal decomposition of telluric acid can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide data on mass loss and thermal events as a function of temperature.

| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference |

| Phase Transition | ~123 | DTA | Endothermic peak | [2] |

| Phase Transition | ~135 | DTA | Shoulder | [2] |

| Phase Transition | ~157 | DTA | Endothermic peak | [2] |

| Onset of Decomposition | ~172 | TG/DTA/DTG | Start of mass loss | [2] |

| Dehydration Step 1 | 172 - 227 | TGA | 4.5% mass loss (corresponding to the release of two water molecules) | [2] |

| Formation of TeO₃ from intermediates | > 300 | - | Formation of α-TeO₃ | [1] |

| Decomposition of TeO₃ | > 400 | - | Decomposition to TeO₂ and O₂ | |

| Maximum rate of decomposition to TeO₂ | 480 - 500 | TG | Maximum rate of weight loss | [3] |

| Final formation of TeO₂ | ~630 | TG | Composition reaches TeO₂ | [3] |

Note: The quantitative data presented is based on available literature and may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

This section provides a detailed methodology for key experiments related to the thermal decomposition of Te(OH)₆ to TeO₃.

Synthesis of α-Tellurium Trioxide (α-TeO₃)

This protocol is adapted from a published synthesis method.

Materials:

-

Orthotelluric acid (Te(OH)₆)

-

Thick-walled glass ampoule

Procedure:

-

Place a sample of orthotelluric acid into a thick-walled glass ampoule.

-

Seal the ampoule under vacuum.

-

Heat the sealed ampoule in a furnace at a temperature of 450°C for 20 hours.

-

After the heating period, allow the furnace to cool down to room temperature.

-

Carefully open the ampoule to retrieve the α-TeO₃ product.

Characterization:

The resulting product should be characterized by powder X-ray diffraction (PXRD) to confirm the crystalline phase of α-TeO₃.

Thermal Analysis

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

General Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of Te(OH)₆ into an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan into the thermal analyzer.

-

Heat the sample from ambient temperature to a final temperature of approximately 700°C at a controlled heating rate (e.g., 10°C/min).

-

The analysis should be performed under a controlled atmosphere, typically an inert gas such as nitrogen or in air.

-

Record the mass loss (TGA) and the difference in temperature or heat flow (DTA/DSC) as a function of temperature.

Below is a workflow diagram for the experimental synthesis and characterization of α-TeO₃.

Conclusion

The thermal decomposition of telluric acid provides a direct route to the synthesis of α-tellurium trioxide. The process is characterized by a stepwise dehydration mechanism, with the formation of intermediate polymeric telluric acids. Precise control of the decomposition temperature is critical to obtaining the desired TeO₃ phase and preventing further decomposition to TeO₂. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working with tellurium-based compounds. Further research could focus on the influence of different atmospheric conditions and heating rates on the crystalline structure and purity of the resulting this compound.

References

Tellurium(VI) Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental characteristics of Tellurium(VI) oxide (TeO₃), a compound of growing interest in materials science and with potential relevance in biomedical research. This document covers its core physicochemical properties, crystalline structures, synthesis protocols, and reactivity. Furthermore, it explores the biological activities of tellurium compounds, offering context for professionals in drug development.

Core Physicochemical Properties

Tellurium(VI) oxide, also known as tellurium trioxide, is an inorganic compound with the chemical formula TeO₃.[1] In this oxide, tellurium exists in its highest oxidation state of +6.[2][3] It is a thermally stable compound with strong oxidizing properties, particularly when heated.[2] this compound exists primarily in two polymorphic forms: a yellow-red, more reactive alpha (α) form and a grey, less reactive beta (β) rhombohedral form.[2]

Quantitative Data Summary

The key physical and chemical properties of Tellurium(VI) oxide are summarized in the table below for easy comparison.

| Property | α-TeO₃ | β-TeO₃ | Reference(s) |

| Molar Mass | 175.6 g/mol | 175.6 g/mol | [2][4] |

| Appearance | Yellow-orange / Yellow-red crystals | Grey crystalline solid | [2][3] |

| Density | 5.07 g/cm³ | 5.67 g/cm³ (may refer to TeO₂) | [2][5] |

| Melting Point | 430 °C (806 °F; 703 K) (decomposes) | 733 °C (may refer to TeO₂) | [2][5] |

| Crystal Structure | Rhombohedral (similar to FeF₃) | Rhombohedral | [2] |

| CAS Number | 13451-18-8 | 13451-18-8 | [2][4] |

| Solubility in Water | Unreactive | Insoluble | [2][6] |

Crystal Structure and Polymorphism

Tellurium(VI) oxide is known to exist in multiple polymorphic forms, each with distinct structural characteristics.

-

α-TeO₃ : The ambient-pressure alpha polymorph adopts a rhombohedral crystal structure with R-3c symmetry, analogous to that of iron(III) fluoride (B91410) (FeF₃).[2][7] This structure consists of corner-sharing octahedral TeO₆ units, where each oxygen atom is shared between two tellurium centers.[2]

-

β-TeO₃ : The beta form is also rhombohedral but is less reactive than the alpha form.[2]

-

High-Pressure Polymorphs : Under extreme conditions, TeO₃ undergoes phase transitions. Theoretical calculations predict a transformation from the VF₃-type structure (R-3c symmetry) to a denser, YF₃-type polymorph (Pnma symmetry) at approximately 66 GPa.[7] This transition increases the coordination number of the Te⁶⁺ ion from 6 to 8.[7] A further transition to a novel structure with R-3 symmetry and a coordination number of 10 is predicted at around 220 GPa.[7]

Synthesis and Experimental Protocols

The two primary polymorphs of TeO₃ are synthesized through distinct dehydration and heating protocols.

Synthesis of α-TeO₃

The alpha form is typically prepared by the thermal dehydration of orthotelluric acid, Te(OH)₆.[2][5]

Experimental Protocol:

-

Place pure orthotelluric acid (H₆TeO₆) into a porcelain crucible.

-

Heat the crucible slowly and progressively to a temperature exceeding 300 °C (typically 300-320 °C).[2][5]

-

Stir the material continuously during heating to ensure uniform water removal.[5]

-

Once all water has been evolved, allow the product to cool.

-

To remove any TeO₂ formed as a byproduct during the reaction, leach the cooled product multiple times with cold concentrated hydrochloric acid.[5]

-

Wash the purified product with water.

-

Dry the final product, α-TeO₃, at 100 °C.[5]

Synthesis of β-TeO₃

The less reactive beta form is prepared from the alpha form via a sealed-tube reaction.[2][5]

Experimental Protocol:

-

Place the previously synthesized α-TeO₃ into a heavy-walled glass tube.

-

Add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.[5]

-

Seal the tube, ensuring it contains an atmosphere of oxygen (O₂).[2]

-

Heat the sealed tube to approximately 320 °C for 12-15 hours.[5]

-

After cooling, transfer the reaction product to a beaker.

-

Boil the product in a concentrated potassium hydroxide (B78521) (KOH) solution to dissolve and remove any unreacted α-TeO₃.[5]

-

Filter the mixture using a glass fritted funnel to isolate the insoluble product.

-

Wash the collected solid (β-TeO₃) thoroughly with distilled water to remove residual KOH.

-

Dry the final product at 100 °C to obtain pure β-TeO₃.[5]

Chemical Reactivity

-

Oxidizing Agent : TeO₃ is a powerful oxidizing agent, especially when heated.[2]

-

Thermal Decomposition : Upon heating, α-TeO₃ decomposes, losing oxygen to first form tellurium pentoxide (Te₂O₅) and subsequently tellurium dioxide (TeO₂).[2]

-

Reaction with Alkalis : It reacts with alkalis to form tellurates (salts containing the TeO₄²⁻ or TeO₆⁶⁻ anions).[2]

-

Reaction with Water : The α-form is noted to be unreactive towards water.[2]

Relevance to Drug Development and Biological Systems

While Tellurium(VI) oxide itself is not a therapeutic agent, understanding the biological activities of tellurium compounds is crucial for researchers in pharmacology and drug development. The biological effects are highly dependent on the oxidation state of tellurium.

Comparative Toxicity and Activity

There is a significant difference in toxicity between the +4 (tellurite, TeO₃²⁻) and +6 (tellurate, TeO₆⁶⁻) oxidation states. Tellurite (B1196480) is generally considered to be 10 to 100 times more toxic than tellurate (B1236183).[8][9] Consequently, Te(VI) compounds are often less biologically active.[5][10]

Mechanism of Action: Enzyme Inhibition

The toxicity and biological activity of many tellurium compounds are linked to their ability to interact with sulfhydryl (-SH) groups in proteins, particularly cysteine residues.[11]

-

Te(IV) Compounds : Tellurium(IV) compounds are known to react with thiol moieties, leading to the inhibition of critical enzymes.[5][10] This is a primary mechanism for their antimicrobial and anticancer effects.[3][11] For example, Te(IV) compounds can inhibit cysteine proteases like cathepsin B and enzymes involved in cholesterol biosynthesis, such as squalene (B77637) monooxygenase, by binding to vicinal sulfhydryls.[2][3]

-

Te(VI) Compounds : In contrast, Te(VI) compounds are reported to be inert towards thiol groups.[5][10] This chemical stability explains their lower toxicity and biological reactivity compared to Te(IV) analogues.

Antimicrobial and Anticancer Potential

Tellurium compounds have a long history as antimicrobial agents and are being investigated for their anticancer properties.[10][12][13]

-

Antimicrobial : The antimicrobial action of tellurium compounds, particularly tellurite and tellurium nanoparticles, is often attributed to the generation of reactive oxygen species (ROS) and the disruption of essential microbial enzymes.[4][7]

-

Anticancer : Certain inorganic Te(IV) compounds, such as AS101, act as potent immunomodulators and have been explored in clinical studies for cancer.[3][14] Their mechanisms include the inactivation of cysteine proteases and the inhibition of tumor survival proteins.[3]

For drug development professionals, while Te(VI) oxide itself may not be a primary candidate due to its relative inertness, it serves as a stable precursor for tellurate salts and a reference point for understanding the redox-dependent bioactivity of tellurium. The significantly lower toxicity of the Te(VI) state could be advantageous if specific biological targets that do not rely on thiol interaction were to be identified.

Handling and Safety

Tellurium(VI) oxide should be handled with care in a well-ventilated area or under a fume hood.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[15] Inhalation of dust may cause irritation, a metallic taste, and a characteristic garlic-like odor on the breath.[10][16] While not classified as a dangerous substance according to GHS, chronic exposure to tellurium compounds can affect the liver, kidneys, and central nervous system.[10][12] It is important to prevent the release of dust into the environment.[15]

References

- 1. A New Tellurium- and Selenoorganic Compound as an Inhibitor of Acetylcholinesterase in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human squalene monooxygenase by tellurium compounds: evidence of interaction with vicinal sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulating tellurium compounds as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hybrid Tellurium–Lignin Nanoparticles with Enhanced Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Oxidation State of Tellurium in Tellurium Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation state of tellurium in tellurium trioxide (TeO₃). It will cover the fundamental principles of oxidation states, the methodology for their determination in this specific compound, and address the nuances of its different polymorphic forms.

Introduction to this compound

This compound (TeO₃) is an inorganic compound composed of tellurium and oxygen.[1] It is a potent oxidizing agent and exists in two primary polymorphic forms: the yellow-red α-TeO₃ and the less reactive grey, rhombohedral β-TeO₃.[1][2] Understanding the oxidation state of tellurium within this compound is fundamental to comprehending its chemical reactivity, electronic structure, and potential applications in various scientific and industrial fields, including materials science and as a component in certain catalytic processes. Tellurium itself can exhibit several oxidation states, with +4 and +6 being among the most common.[3][4][5][6]

Fundamentals of Oxidation State Assignment

The oxidation state, or oxidation number, represents the degree of oxidation of an atom in a chemical compound. It is the hypothetical charge an atom would have if all its bonds to other atoms were fully ionic.[7][8] The assignment of oxidation states follows a set of established rules:

-

The oxidation state of an element in its elemental form is 0.[9][10]

-

The oxidation state of a monatomic ion is equal to its charge.[9][11]

-

The sum of the oxidation states of all atoms in a neutral compound is zero.[9][10][12]

-

In its compounds, oxygen usually has an oxidation state of -2, with some exceptions like peroxides.[9][10][13]

-

The oxidation state of hydrogen is typically +1 when bonded to nonmetals and -1 when bonded to metals.[9][10]

-

Alkali metals (Group 1) typically have an oxidation state of +1, and alkaline earth metals (Group 2) have an oxidation state of +2 in their compounds.[11][13]

-

Halogens usually have an oxidation state of -1, except when bonded to oxygen or a more electronegative halogen.[7][9]

Determination of Tellurium's Oxidation State in TeO₃

The oxidation state of tellurium in this compound is determined by applying the aforementioned rules to its chemical formula, TeO₃.

Experimental Protocol: Oxidation State Determination

Objective: To determine the oxidation state of tellurium in this compound.

Materials:

-

Chemical formula of this compound: TeO₃

-

Established rules for oxidation state assignment.

Methodology:

-

Identify the elements and the overall charge of the compound. The compound is this compound (TeO₃), which is a neutral molecule, meaning its overall charge is 0.[2] The elements present are tellurium (Te) and oxygen (O).

-

Assign the known oxidation state. According to the rules, the oxidation state of oxygen in most of its compounds is -2.[9][10]

-

Set up an algebraic equation. Let the oxidation state of tellurium be 'x'. Since there are three oxygen atoms, the total negative charge from oxygen is 3 * (-2) = -6.[2][12] The sum of the oxidation states of all atoms in a neutral compound must equal zero.[9][10][12] Therefore, the equation is: x + 3(-2) = 0[12][14]

-

Solve for the unknown oxidation state. x - 6 = 0 x = +6[2][12][14]

Result: The oxidation state of tellurium in this compound is +6.[1][2][12][14][15]

Oxidation State in Polymorphs of TeO₃

This compound is known to exist in two main crystalline forms, α-TeO₃ and β-TeO₃.[1][2] While these polymorphs have different crystal structures and reactivity, the fundamental chemical composition remains TeO₃. Consequently, the oxidation state of tellurium in both α-TeO₃ and β-TeO₃ is +6.[2]

Data Presentation

The oxidation states of the constituent elements in this compound are summarized in the table below.

| Element | Symbol | Oxidation State in TeO₃ | Number of Atoms | Total Charge Contribution |

| Tellurium | Te | +6 | 1 | +6 |

| Oxygen | O | -2 | 3 | -6 |

| Overall | TeO₃ | N/A | N/A | 0 |

Visualizations

Logical Workflow for Oxidation State Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Tellurium - Wikipedia [en.wikipedia.org]

- 4. Tellurium compounds - Wikipedia [en.wikipedia.org]

- 5. Tellurium | Te (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Video: Oxidation Numbers [jove.com]

- 8. webqc.org [webqc.org]

- 9. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oxidation Number Meaning, Rules & Examples - Lesson | Study.com [study.com]

- 12. Answer the following. 1) What is the oxidation state of Te in \mathrm { T.. [askfilo.com]

- 13. web.viu.ca [web.viu.ca]

- 14. Tellurium forms oxides of the formula `TeO, TeO_(2) and TeO_(3)`. What is the nature of these tellurium oxides ? [allen.in]

- 15. WebElements Periodic Table » Tellurium » this compound [webelements.com]

A Technical Guide to the Molar Mass and Density of Tellurium Trioxide (TeO3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar mass and density of Tellurium Trioxide (TeO3). It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies related to this inorganic compound. This document outlines the key physical properties, presents detailed experimental protocols for their determination, and includes a visual representation of the workflow for these measurements.

Core Properties of this compound

This compound (TeO3) is an inorganic compound of tellurium and oxygen where tellurium exhibits a +6 oxidation state.[1] It is a powerful oxidizing agent, particularly when heated, and reacts with alkalis to form tellurates.[1] TeO3 exists in two primary polymorphic forms: the yellow-orange alpha form (α-TeO3) and the less reactive grey, rhombohedral beta form (β-TeO3).[1] The alpha form possesses a crystal structure analogous to iron(III) fluoride (B91410) (FeF3), characterized by corner-sharing octahedral TeO6 units.[1]

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Notes |

| Molar Mass | 175.60 g/mol | Calculated from the atomic masses of Tellurium (127.60 g/mol ) and Oxygen (16.00 g/mol ).[1][2][3] |

| Density (α-TeO3) | 5.07 g/cm³ | This value corresponds to the solid, yellow-orange crystalline alpha form of this compound.[1] |

| Appearance | Yellow-orange crystals (α-TeO3) | The beta form is a grey solid.[1] |

| Melting Point | 430 °C (806 °F; 703 K) | [1] |

Experimental Protocols

Accurate determination of the molar mass and density of TeO3 is crucial for various research and development applications. The following sections detail the standard methodologies for these measurements.

Synthesis of this compound Polymorphs

The synthesis route employed can determine the resulting polymorph of TeO3, which in turn can influence its physical properties such as density.

-

α-TeO3 Synthesis: The alpha form can be prepared by the dehydration of orthotelluric acid (Te(OH)6) at temperatures exceeding 300 °C.[1]

-

β-TeO3 Synthesis: The beta form is synthesized by heating α-TeO3 in a sealed tube containing oxygen and sulfuric acid.[1]

Molar Mass Calculation

The molar mass of TeO3 is calculated based on the atomic masses of its constituent elements.

Procedure:

-

Obtain the standard atomic weights of Tellurium (Te) and Oxygen (O) from the periodic table.

-

Atomic mass of Te ≈ 127.60 g/mol

-

Atomic mass of O ≈ 16.00 g/mol

-

-

The chemical formula for this compound is TeO3, indicating one atom of Tellurium and three atoms of Oxygen.

-

Calculate the molar mass using the following formula: Molar Mass (TeO3) = (1 × Atomic Mass of Te) + (3 × Atomic Mass of O) Molar Mass (TeO3) = (1 × 127.60 g/mol ) + (3 × 16.00 g/mol ) Molar Mass (TeO3) = 127.60 g/mol + 48.00 g/mol Molar Mass (TeO3) = 175.60 g/mol

Density Determination of Solid TeO3

Several established methods can be employed to determine the density of solid TeO3. The choice of method may depend on the physical form of the sample (e.g., powder, crystal) and the required accuracy.

1. Gas Pycnometry (Gas Displacement Method)

This technique is highly accurate for determining the skeletal density of a solid, including powders. It relies on measuring the volume of the solid by gas displacement.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium or another inert gas

Procedure:

-

Weigh the TeO3 sample accurately using an analytical balance and record the mass.

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

The instrument will then automatically introduce a known quantity of an inert gas (typically helium) into a reference chamber of a known volume.

-

The gas is then expanded into the sample chamber.

-

By measuring the pressure change, the volume of the displaced gas, and thus the volume of the TeO3 sample, is determined based on the gas laws.

-

The density is calculated using the formula: Density = Mass / Volume.

2. Buoyancy Method (Based on Archimedes' Principle)

This gravimetric method is widely used and involves weighing the sample in air and then in a liquid of known density.

Apparatus:

-

Analytical balance with a density determination kit (including a sample holder and a beaker for the auxiliary liquid).

-

Auxiliary liquid of known density that does not react with TeO3 (e.g., a perfluorinated hydrocarbon).

-

Thermometer.

Procedure:

-

Weigh the solid TeO3 sample in air.

-

Immerse the sample in an auxiliary liquid of known density.

-

Weigh the sample while it is fully submerged in the liquid.

-

The difference between the weight in air and the weight in the liquid is the buoyant force, which is equal to the weight of the displaced liquid.

-

The volume of the sample can be calculated from the mass of the displaced liquid and the density of the liquid.

-

The density of the TeO3 sample is then calculated by dividing its mass in air by its volume.

3. Water Displacement Method

A simpler, though potentially less accurate, method for determining the volume of a solid.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

Water

Procedure:

-

Weigh the TeO3 sample using an analytical balance.

-

Fill a graduated cylinder with a known volume of water, ensuring the solid will be fully submerged.

-

Carefully place the weighed TeO3 sample into the graduated cylinder.

-

The new volume indicated on the graduated cylinder is the volume of the water plus the volume of the TeO3 sample.

-

The volume of the TeO3 sample is the difference between the final and initial volume readings.

-

Calculate the density using the formula: Density = Mass / Volume.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for determining the molar mass and density of TeO3.

Caption: Workflow for Molar Mass Calculation of TeO3.

Caption: Experimental Workflow for Density Determination of TeO3.

References

High-Pressure Behavior of Tellurium Trioxide: A Technical Review

Authored for Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the high-pressure behavior of Tellurium trioxide (TeO₃). At ambient conditions, TeO₃ is unique as the only trioxide to adopt the VF₃-type structure, a distorted variant of the cubic ReO₃ structure.[1][2][3] This paper synthesizes experimental data and theoretical calculations to detail the structural transformations, phase stability, and electronic properties of TeO₃ under extreme pressures, presenting key quantitative data in structured tables and visualizing complex relationships and workflows.

Overview of High-Pressure Behavior: Experimental vs. Theoretical Findings

The study of TeO₃ under high pressure reveals a notable discrepancy between experimental observations and theoretical predictions. While computational models forecast a series of phase transitions to denser, higher-coordination structures, room-temperature experiments show a remarkable persistence of the ambient phase to very high pressures.

Experimental Observations

In-situ high-pressure experiments utilizing Raman spectroscopy within a diamond anvil cell (DAC) have shown that the ambient-pressure VF₃-type structure of TeO₃, which has R-3c symmetry, is preserved up to 110 GPa.[1][3][4] This indicates a significant kinetic barrier to phase transition at room temperature.[1][5] During these experiments, a new Raman band is observed to develop at pressures exceeding 60 GPa, which has been attributed to the effects of non-hydrostatic conditions within the sample chamber rather than a phase transition.[1][3][6] Upon decompression, the Raman spectrum reverts to its original state, confirming the stability of the initial phase.[3]

Theoretical Predictions

In contrast to experimental findings, Density Functional Theory (DFT) calculations and evolutionary algorithm searches predict the existence of several high-pressure polymorphs.[1][3] These theoretical studies suggest that:

-

Above 66 GPa , the ambient R-3c structure should transform into a YF₃-type polymorph with Pnma symmetry.[1][3][5] This transition is characterized by an increase in the coordination number (CN) of the Te⁶⁺ cation from 6 to 8.[1][3]

-

At a much higher pressure of 220 GPa , the YF₃-type phase is predicted to transform into a novel, denser structure with R-3 symmetry.[1][2][3] In this phase, the coordination number of Te⁶⁺ is expected to increase further to 10.[2][3]

The absence of the R-3c to Pnma transition in room-temperature experiments is likely due to large energetic barriers, a phenomenon also observed in other compressed oxides like WO₃.[1][3]

Quantitative Data Summary

The structural properties and predicted phase transitions of TeO₃ under high pressure are summarized below.

Table 1: Structural Properties of Ambient and Predicted High-Pressure TeO₃ Phases

| Property | Ambient Phase (Experimental) | High-Pressure Phase 1 (Predicted) | High-Pressure Phase 2 (Predicted) |

|---|---|---|---|

| Structure Type | VF₃-type[1][2] | YF₃-type[1][2] | Novel Rhombohedral[2][3] |

| Symmetry (Space Group) | R-3c[1] | Pnma[1][2] | R-3[2][3] |

| Pressure Stability Range | Ambient to >110 GPa[1] | 66 - 220 GPa[1][3] | >220 GPa[1][3] |

| Te⁶⁺ Coordination Number | 6[1][2][4] | 8[1][2] | 10[2][3] |

Table 2: Summary of Theoretically Predicted High-Pressure Phase Transitions for TeO₃

| Transition Pathway | Predicted Transition Pressure (GPa) | Change in Te⁶⁺ Coordination |

|---|---|---|

| R-3c (VF₃-type) → Pnma (YF₃-type) | ~66[1][3] | 6 → 8[1] |

| Pnma (YF₃-type) → R-3 | ~220[1][3] | 8 → 10[2][3] |

Visualized Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the predicted phase transitions and the general experimental workflow used to study the high-pressure behavior of materials like TeO₃.

Caption: Predicted high-pressure phase transition pathway for TeO₃ based on DFT calculations.

Caption: Generalized experimental and computational workflow for studying materials at high pressure.

Experimental and Computational Protocols

Sample Synthesis

Crystalline TeO₃ (Phase I, or β-TeO₃) was synthesized via the thermal decomposition of orthotelluric acid (Te(OH)₆).[2][3]

-

Precursor: Commercial Te(OH)₆ was used as the starting material.[3]

-

Heating Protocol: The precursor was heated in a thick glass ampoule within a temperature range of 350–450°C.[3] The optimal conditions were identified as heating at 450°C for 20 hours.[3]

-

Purity Verification: The phase purity of the resulting powdered TeO₃ sample was confirmed using powder X-ray diffraction (XRD) and Raman spectroscopy.[3]

High-Pressure Generation and Analysis

High pressures were generated using a diamond anvil cell (DAC), a standard device for achieving static high pressures in condensed matter research.[3]

-

Pressure Cell: A diamond anvil cell was utilized for all high-pressure experiments.[3]

-

In-situ Analysis: Raman scattering was the primary analytical technique employed to monitor the structural state of TeO₃ as a function of pressure.[1][3] Raman spectra were collected in-situ as the pressure was incrementally increased.

-

Pressure Measurement: While not explicitly detailed for the TeO₃ study, the standard method for pressure calibration in DAC experiments is the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.[7]

Computational Methods

Theoretical insights were gained through advanced computational modeling techniques.

-

Density Functional Theory (DFT): DFT calculations were performed to model the behavior of TeO₃ under compression and to determine the relative enthalpies of different crystal structures at various pressures.[1][3]

-

Evolutionary Algorithm Searches: To identify the most stable high-pressure polymorphs, evolutionary algorithm searches were conducted.[2][3] This method explores a wide range of possible crystal structures to find those with the lowest enthalpy at a given pressure.

Conclusion and Future Outlook

The investigation into the high-pressure behavior of this compound reveals a complex interplay between thermodynamics and kinetics. Experimentally, the ambient R-3c phase demonstrates remarkable stability up to 110 GPa at room temperature.[1][3] However, theoretical calculations strongly predict that thermodynamically favorable phase transitions to structures with higher density and coordination numbers (Pnma at 66 GPa and R-3 at 220 GPa) should occur.[1][3]

This disparity highlights a significant kinetic barrier that prevents the predicted transformations under room-temperature compression. Future research involving laser heating within the diamond anvil cell could provide the necessary thermal energy to overcome these barriers, potentially allowing for the experimental synthesis and verification of the predicted high-pressure phases of TeO₃. Such studies would further elucidate the fundamental crystal chemistry of oxides under extreme conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. High-pressure phase transition of AB3-type compounds: case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2101.11842] High-pressure phase transition of AB3-type compounds: case of this compound [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Pressure-induced Superconductivity in Tellurium Single Crystal [arxiv.org]

Theoretical Underpinnings of Tellurium Trioxide Phase Transitions: A High-Pressure Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical investigations of phase transitions in tellurium trioxide (TeO₃), a compound that exhibits intriguing structural transformations under extreme pressure. At ambient conditions, TeO₃ is unique among trioxides for adopting a VF₃-type structure.[1][2] However, theoretical studies, primarily leveraging Density Functional Theory (DFT), predict a cascade of phase transitions to novel crystal structures at high pressures, offering insights into the material's stability and electronic properties under compression.[1][2]

Predicted High-Pressure Polymorphs of TeO₃

Theoretical calculations indicate that while the ambient-pressure VF₃-type structure of TeO₃ is remarkably stable, it is predicted to undergo phase transitions at pressures exceeding 60 GPa.[1] These transitions involve significant changes in the coordination number of the tellurium atom and the overall crystal symmetry.

| Property | Ambient-Pressure Phase (VF₃-type) | High-Pressure Phase 1 (YF₃-type) | High-Pressure Phase 2 |

| Symmetry | R-3c | Pnma | R-3 |

| Transition Pressure | - | > 66 GPa | > 220 GPa |

| Te⁶⁺ Coordination No. | 6 | 8 | 10 |

| Z (Formula Units) | Not specified in search results | 4 | 18 |

| Key Structural Feature | Distorted ReO₃ structure | Distorted square antiprism | Novel, previously unreported |

Table 1: Comparison of Theoretical TeO₃ Phases.[1][2]

It is noteworthy that the predicted transition to the YF₃-type phase at approximately 66 GPa has not been observed in room-temperature experiments up to 110 GPa.[1][2] This discrepancy is attributed to significant energetic barriers, a phenomenon also observed in other compressed oxides like WO₃.[1][2]

Theoretical and Computational Methodology

The theoretical predictions of TeO₃ phase transitions are primarily based on robust computational methods. Understanding these protocols is crucial for evaluating the validity and implications of the findings.

Density Functional Theory (DFT) Calculations

The core of the theoretical investigation lies in Density Functional Theory (DFT) calculations. These were employed to determine the enthalpy of various TeO₃ polymorphs at different pressures, with the calculations formally corresponding to a temperature of 0 K.[1][2] The stability of the different phases was assessed by comparing their enthalpies.[1][2]

A key component of the DFT calculations was the use of the SCAN (Strongly Constrained and Appropriately Normed) meta-GGA (meta-Generalized Gradient Approximation) functional.[3] This functional was chosen for its accuracy in reproducing the geometry and vibrational frequencies of the ambient pressure structure of TeO₃.[1][2] The projector-augmented-wave (PAW) method, as implemented in the VASP 5.4 code, was utilized for these calculations.[1][3]

Evolutionary Algorithm Searches

To identify the most stable high-pressure polymorphs of TeO₃, evolutionary algorithm searches were conducted.[1][2] This computational technique explores a vast landscape of possible crystal structures to find those with the lowest enthalpy at a given pressure.[1] These searches successfully identified the low-enthalpy YF₃-type (Pnma symmetry) and the subsequent R-3 symmetry structures.[1][2]

Visualizing TeO₃ Phase Transitions

The following diagrams illustrate the predicted pressure-induced phase transitions of TeO₃ and the workflow of the theoretical investigations.

Concluding Remarks

The theoretical studies on TeO₃ provide a compelling narrative of its behavior under extreme pressures. The predicted phase transitions to structures with higher coordination numbers are consistent with general trends observed in high-pressure crystallography. While experimental verification of these higher-pressure phases remains a challenge, likely due to kinetic barriers, the theoretical framework laid out by these studies provides a critical roadmap for future investigations. For researchers in materials science and related fields, these findings not only illuminate the fundamental properties of tellurium oxides but also highlight the predictive power of modern computational techniques in discovering novel material phases.

References

Tellurium Trioxide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium trioxide (TeO₃) is a fascinating inorganic compound of tellurium in its highest oxidation state (+6). It exists primarily in two polymorphic forms, α-TeO₃ and β-TeO₃, each exhibiting distinct physical and chemical properties. This technical guide provides an in-depth exploration of the history, synthesis, and key characteristics of this compound, tailored for professionals in research and development.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the element tellurium itself. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein first encountered tellurium in a gold ore from Transylvania.[1][2] The new element was later named in 1798 by the German chemist Martin Heinrich Klaproth, who derived the name from the Latin word "tellus," meaning "earth."[1]

While the exact moment of the first synthesis and characterization of this compound as a distinct compound is not clearly documented in readily available historical records, the extensive work of Jöns Jacob Berzelius in the early 19th century on the chemistry of tellurium and its compounds likely led to the initial identification of its oxides.[3][4][5] The primary methods for synthesizing its different forms were developed over time as the understanding of tellurium chemistry advanced. This compound cannot be synthesized by direct oxidation of tellurium or tellurium dioxide; instead, it is prepared through the decomposition of orthotelluric acid.[6]

Physicochemical Properties

This compound's two main polymorphs, the yellow-orange α-TeO₃ and the grey, less reactive β-TeO₃, possess distinct properties.[7] The alpha form has a structure similar to iron(III) fluoride (B91410) (FeF₃), with octahedral TeO₆ units sharing all vertices.[7]

| Property | α-Tellurium Trioxide (α-TeO₃) | β-Tellurium Trioxide (β-TeO₃) |

| Chemical Formula | TeO₃ | TeO₃ |

| Molar Mass | 175.6 g/mol | 175.6 g/mol |

| Appearance | Yellow-orange crystals | Grey, rhombohedral solid |

| Density | 5.07 g/cm³ | - |

| Melting Point | 430 °C (decomposes) | - |

| Crystal Structure | Rhombohedral (R-3c) | Orthorhombic (Pnna) |

| Reactivity | Powerful oxidizing agent when heated; reacts with alkalis to form tellurates.[7] | Less reactive than the alpha form.[7] |

Experimental Protocols

Synthesis of α-Tellurium Trioxide (α-TeO₃)

The most common method for the preparation of α-TeO₃ is the thermal decomposition of orthotelluric acid (Te(OH)₆).[7]

Materials:

-

Orthotelluric acid (Te(OH)₆)

-

Porcelain crucible

-

Furnace

Procedure:

-

Place a sample of pure orthotelluric acid into a porcelain crucible.

-

Heat the crucible in a furnace to a temperature above 300 °C.[7] A temperature range of 300-320 °C is often cited.[8]

-

Maintain this temperature to ensure the complete dehydration of the orthotelluric acid. The reaction is: Te(OH)₆ → TeO₃ + 3H₂O.

-

During the heating process, the orthotelluric acid will dehydrate, and the solid will transform into yellow-orange α-TeO₃.

-

After the reaction is complete, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption.

-

To remove any unreacted tellurium dioxide (TeO₂), the product can be washed with cold, concentrated hydrochloric acid.[8]

Synthesis of β-Tellurium Trioxide (β-TeO₃)

The β-form of this compound is synthesized from the α-form.[7]

Materials:

-

α-Tellurium trioxide (α-TeO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Oxygen (O₂) gas

-

Sealed glass tube

Procedure:

-

Place a sample of α-TeO₃ in a heavy-walled, sealed glass tube.

-

Add a few drops of concentrated sulfuric acid to the tube.

-

Introduce oxygen gas into the sealed tube.

-

Heat the sealed tube to approximately 320 °C for 12-15 hours.[8]

-

The α-TeO₃ will convert to the grey, rhombohedral β-TeO₃.[7]

-

After cooling, the reaction product can be purified by boiling in a concentrated potassium hydroxide (B78521) (KOH) solution to remove any remaining α-TeO₃.[8]

-

The solid β-TeO₃ is then filtered, washed thoroughly with water, and dried at 100 °C.[8]

Chemical Reactivity and Pathways

This compound is a potent oxidizing agent, particularly the alpha form when heated.[7] It is unreactive with water but will react with strong bases to form tellurates.[7][9] Upon heating, α-TeO₃ undergoes decomposition, first forming Te₂O₅ and then tellurium dioxide (TeO₂).[7]

Currently, there are no well-established biological signaling pathways directly involving this compound in the scientific literature. Its primary relevance is in the field of inorganic chemistry and materials science.

Visualization of Synthesis and Transformation Pathway

The following diagram illustrates the synthesis pathway from orthotelluric acid to the α and β polymorphs of this compound.

Caption: Synthesis pathway of α- and β-tellurium trioxide.

Conclusion

This compound, in its α and β polymorphic forms, represents a significant compound in the study of inorganic chemistry. While its direct biological applications and involvement in signaling pathways are not currently established, its unique synthesis methods and chemical properties make it a subject of continued interest for researchers in materials science and chemical synthesis. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals working with this intriguing tellurium oxide.

References

- 1. WebElements Periodic Table » Tellurium » reactions of elements [webelements.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron - Wikipedia [en.wikipedia.org]

- 4. Sodium - Wikipedia [en.wikipedia.org]

- 5. Rare-earth element - Wikipedia [en.wikipedia.org]

- 6. High-pressure phase transition of AB3-type compounds: case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. This compound Facts for Kids [kids.kiddle.co]

A Technical Guide on the Synthetic Nature and Geochemical Context of Tellurium Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of tellurium trioxide (TeO₃). It establishes that this compound is not a naturally occurring compound and is exclusively a product of laboratory synthesis. This document provides a comprehensive overview of the geochemistry of tellurium, detailing the forms in which it is found in nature, with a particular focus on its most common oxide, tellurite (B1196480) (TeO₂), and its association with telluride minerals. Furthermore, this guide presents detailed experimental protocols for the synthesis of the two primary polymorphs of this compound, α-TeO₃ and β-TeO₃. Quantitative data on the abundance of elemental tellurium in various terrestrial environments are summarized, and a logical pathway from natural tellurium sources to the synthetic trioxide is illustrated.

Introduction: The Synthetic Identity of this compound

A thorough review of mineralogical and geochemical literature and databases reveals that This compound (TeO₃) is not a naturally occurring mineral . The common oxide of tellurium found in nature is tellurite (TeO₂). This compound, in its various polymorphic forms, is a product of chemical synthesis. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the natural context of the element tellurium and the established laboratory methods for the preparation of this compound.

Tellurium itself is a rare element in the Earth's crust, with an abundance comparable to that of platinum. It is most commonly found in combination with metals as tellurides, particularly of gold and silver. The natural oxidation of these telluride minerals can lead to the formation of tellurites and, more rarely, tellurates, but not this compound.

Natural Occurrence and Abundance of Tellurium

While this compound is absent in nature, understanding the geochemistry of elemental tellurium is crucial for any research involving its compounds. Tellurium is primarily found in the Earth's crust in several forms:

-

Telluride Minerals: This is the most common form of naturally occurring tellurium. It readily forms alloys and compounds with various metals. Some of the most significant telluride minerals include:

-

Calaverite (AuTe₂)

-

Sylvanite ((Ag,Au)Te₂)

-

Petzite (Ag₃AuTe₂)

-

Hessite (Ag₂Te)

-

Nagyagite (Pb₅Au(Te,Sb)₄S₅₋₈)

-

-

Native Tellurium: Less common than tellurides, elemental tellurium can be found in its native crystalline form in some geological settings.

-

Tellurium Oxides: The primary naturally occurring oxide is **tellurite (TeO₂) **, which forms as a secondary mineral from the weathering and oxidation of telluride deposits.

Quantitative Abundance of Tellurium

The concentration of tellurium in the environment is generally low. The following table summarizes the typical abundance of elemental tellurium in various terrestrial compartments.

| Environmental Compartment | Average Abundance | Notes |

| Earth's Crust | ~1 µg/kg (ppb) | Abundance is comparable to that of platinum. |

| Soils | 5 - 800 µg/kg (ppb) | Higher concentrations can be found near ore deposits. |

| Freshwater | < 0.02 µg/L | Generally very low concentrations. |

| Seawater | ~0.001 µg/L | Extremely low concentrations. |

Synthetic Pathways to this compound

This compound is synthesized in the laboratory through the dehydration of orthotelluric acid (Te(OH)₆). Two primary crystalline polymorphs of TeO₃ are known: the yellow-orange α-TeO₃ and the grey, less reactive β-TeO₃.[1]

Synthesis of α-Tellurium Trioxide (α-TeO₃)

The synthesis of α-TeO₃ is achieved by the thermal decomposition of orthotelluric acid.

Experimental Protocol:

-

Starting Material: High-purity orthotelluric acid (Te(OH)₆).

-

Apparatus: A porcelain or silica (B1680970) crucible, a tube furnace with temperature control.

-

Procedure:

-

Place a known quantity of orthotelluric acid into the crucible.

-

Heat the crucible in the furnace to a temperature above 300°C. A typical temperature range for complete dehydration is 300-320°C.

-

Maintain this temperature for a sufficient duration to ensure the complete removal of water. The reaction is: Te(OH)₆ → TeO₃ + 3H₂O

-

The resulting product is the yellow-orange powder of α-TeO₃.

-

-

Purification: The purity of the resulting α-TeO₃ is dependent on the purity of the starting orthotelluric acid. Further purification is generally not required if high-purity Te(OH)₆ is used.

-

Characterization: The product can be characterized by X-ray diffraction (XRD) to confirm the crystalline structure of the α-polymorph.

Synthesis of β-Tellurium Trioxide (β-TeO₃)

The β-polymorph is synthesized from α-TeO₃ under specific conditions.

Experimental Protocol:

-

Starting Material: α-Tellurium trioxide (α-TeO₃).

-

Reagents: Concentrated sulfuric acid (H₂SO₄) and oxygen (O₂).

-

Apparatus: A sealed glass tube capable of withstanding moderate pressure and temperature.

-

Procedure:

-

Place a sample of α-TeO₃ in the glass tube along with a small amount of concentrated sulfuric acid.

-

Pressurize the sealed tube with oxygen gas.

-

Heat the sealed tube to a temperature of approximately 300-350°C for several hours.

-

The α-TeO₃ will convert to the grey, rhombohedral β-TeO₃.

-

-

Purification: The product should be carefully washed to remove any residual sulfuric acid and then dried.

-

Characterization: XRD analysis is used to confirm the conversion to the β-TeO₃ crystalline structure.

Logical Pathway from Natural Tellurium to Synthetic this compound

The following diagram illustrates the conceptual pathway from naturally occurring telluride minerals to the synthetically produced this compound. This pathway highlights the transition from a natural geological process (oxidation of tellurides) to controlled laboratory synthesis.

Figure 1. Transformation pathway from natural tellurium sources to synthetic this compound.

Conclusion

This compound is a compound of significant interest in materials science and chemistry; however, it is crucial for researchers to recognize its synthetic origin. It does not occur naturally, with the primary natural tellurium oxide being tellurite (TeO₂). The synthesis of this compound is well-established, proceeding through the dehydration of orthotelluric acid to form its α- and β-polymorphs. This guide provides the essential geochemical context and detailed synthetic protocols to support further research and development involving this compound.

References

Electronic band structure of Tellurium trioxide

An In-Depth Technical Guide to the Electronic Band Structure of Tellurium Trioxide (TeO3)

Abstract

This compound (TeO3), an oxide of tellurium where the metal is in the +6 oxidation state, is a material of growing interest in materials science and semiconductor research.[1][2] It exists in several polymorphs, most notably the crystalline α- and β-forms and an amorphous phase, each exhibiting distinct structural and electronic properties. Recent studies have highlighted the potential of amorphous TeO3 in high-performance p-channel transistors, owing to its wide band gap and low Schottky barrier height.[1] This technical guide provides a comprehensive overview of the electronic band structure of TeO3, synthesizing available experimental and theoretical data. It details the crystal structures of its primary polymorphs, summarizes key electronic parameters, outlines the experimental and computational methodologies used in its study, and presents logical workflows for its synthesis and characterization. This document is intended for researchers, materials scientists, and professionals in semiconductor development seeking a detailed understanding of this promising oxide material.

Crystal Structure of TeO3 Polymorphs

This compound is known to exist in at least two crystalline polymorphs, designated as α-TeO3 and β-TeO3, in addition to an amorphous form. The ambient-pressure crystalline form is typically the α-polymorph.[1]

-

α-TeO3 : This is a yellow-red solid that adopts a VF3-type crystal structure with rhombohedral R-3c symmetry.[1][3][4] The structure is a three-dimensional framework built from corner-sharing, nearly ideal TeO6 octahedra.[2][3] This is the most commonly studied crystalline form.

-

β-TeO3 : This is a less reactive, grey, rhombohedral solid.[2] Its synthesis involves heating the α-form in a sealed tube with oxygen and sulfuric acid.[2]

-

High-Pressure Phases : Theoretical calculations predict that under high pressure, the ambient-pressure α-TeO3 (R-3c) should transform into a denser, YF3-type structure with Pnma symmetry at approximately 66 GPa.[1][5] This transition would increase the coordination number of the Te⁶⁺ ion from 6 to 8.[1] A further transition to a novel R-3 structure is predicted at around 220 GPa.[1]

Table 1: Crystallographic Data for TeO3 Polymorphs

| Polymorph | Crystal System | Space Group | Key Structural Features | Reference |

| α-TeO3 | Rhombohedral | R-3c | VF3-type structure; corner-sharing TeO6 octahedra. | [1][3] |

| β-TeO3 | Rhombohedral | - | Grey, less reactive form. | [2] |

| High-Pressure Phase (>66 GPa) | Orthorhombic | Pnma | Predicted YF3-type structure; Te⁶⁺ coordination number of 8. | [1][5] |

| High-Pressure Phase (>220 GPa) | Rhombohedral | R-3 | Predicted novel structure; Te⁶⁺ coordination number of 10. | [1] |

Electronic Band Structure and Properties

The electronic band structure of a material dictates its electrical and optical properties. For TeO3, this has been investigated through both experimental measurements and theoretical calculations, primarily Density Functional Theory (DFT).

The band gap is a critical parameter, and its value varies significantly between the different forms of TeO3. Amorphous TeO3 (a-TeO3) has been shown to possess a wide bandgap of approximately 3.04 eV.[1] The crystalline α-phase has an experimentally determined band gap of 3.25 eV.[5] As is common with DFT calculations, theoretical values for the α-phase band gap tend to be underestimated, with values ranging from 1.21 eV to 1.55 eV depending on the functional used.[5] Theoretical studies also predict that the band gap of TeO3 polymorphs increases with compression.[5]

Table 2: Electronic Band Gap of this compound

| TeO3 Form | Methodology | Band Gap (Eg) | Nature of Band Gap | Reference |

| Amorphous (a-TeO3) | Experimental | ~3.04 eV | - | [1] |

| α-TeO3 (VF3-type) | Experimental | 3.25 eV | - | [5] |

| α-TeO3 (VF3-type) | DFT (SCAN functional) | 1.55 eV | - | [1][5] |

| α-TeO3 (VF3-type) | DFT (PBE functional) | 1.21 eV | - | [5] |

Experimental and Theoretical Methodologies

The characterization of TeO3's electronic structure relies on a combination of material synthesis, experimental measurement, and computational modeling.

Synthesis Protocols

-

α-TeO3 Synthesis : The α-polymorph can be prepared by the thermal dehydration of orthotelluric acid (Te(OH)6) at temperatures exceeding 300 °C.[2]

-

β-TeO3 Synthesis : The β-polymorph is synthesized by heating α-TeO3 in a sealed tube containing oxygen and sulfuric acid.[2]

Experimental Characterization

-

Raman Spectroscopy : This non-destructive technique is crucial for probing the vibrational modes of the TeO3 crystal lattice.[1] It has been used in conjunction with high-pressure experiments (using diamond anvil cells) to monitor structural phase stability up to 110 GPa.[4][5]

-

X-ray Absorption Spectroscopy (XAS) : As a powerful element-specific method, XAS is employed to determine the local geometric and electronic structure, and it is particularly valuable for confirming the +6 oxidation state of tellurium in TeO3.[1]

-

Diffuse Reflectance Spectroscopy : This method has been used to experimentally determine the electronic band gap of β-TeO3 by analyzing the absorption of light across a range of wavelengths.[3]

Computational Protocols

-

Density Functional Theory (DFT) : DFT is the primary theoretical tool used to calculate the electronic band structure, density of states, and phase stability of TeO3.[1][5] Studies have employed various exchange-correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional and the strongly constrained and appropriately normed (SCAN) meta-GGA functional, to model its properties.[5] These calculations provide theoretical predictions for the band gap and can be used to understand the effects of pressure on the electronic structure.[1][5]

Summary and Outlook

This compound presents a compelling case study in the broader class of AB3-type compounds.[1] Its ambient-pressure α-phase is characterized by a wide experimental band gap of 3.25 eV, while its amorphous form exhibits a similarly large gap of 3.04 eV, making it suitable for applications in electronics.[1][5] A significant disparity persists between experimental band gap values and those predicted by standard DFT calculations, highlighting the ongoing challenge in computational materials science to accurately predict electronic properties.[5] Future research will likely focus on refining theoretical models to better match experimental results and on exploring the synthesis and properties of the predicted high-pressure polymorphs, which could offer novel electronic or structural characteristics. The continued investigation into TeO3 is pivotal for advancing next-generation semiconductor devices.[1]

References

Methodological & Application

Synthesis of Tellurium Trioxide: Application Notes and Protocols for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of two common polymorphs of tellurium trioxide, α-TeO₃ and β-TeO₃, suitable for a research laboratory setting. The information compiled herein is based on established literature methods and is intended to guide researchers in the safe and efficient preparation of these materials.

Introduction

This compound (TeO₃) is a tellurium oxide where tellurium is in its +6 oxidation state. It exists in two primary crystalline forms: the yellow-orange α-polymorph and the gray, rhombohedral β-polymorph.[1] These materials are of interest for their potential applications in electronics, catalysis, and as precursors for other tellurium-containing compounds. This document outlines the synthesis and characterization of both polymorphs.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of α-TeO₃ and β-TeO₃.

Table 1: Synthesis Parameters for this compound Polymorphs

| Parameter | α-TeO₃ Synthesis | β-TeO₃ Synthesis |

| Starting Material | Orthotelluric Acid (Te(OH)₆) | α-Tellurium Trioxide (α-TeO₃) |

| Reagents | None | Concentrated Sulfuric Acid (H₂SO₄), Oxygen (O₂) |

| Temperature | 450 °C[2] | Refluxing H₂SO₄ (boiling point >300 °C)[3] |

| Reaction Time | 20 hours[2] | Not explicitly specified, likely several hours |

| Atmosphere | Sealed glass ampoule (air)[2] | Sealed tube with O₂ atmosphere[1] |

| Reported Yield | Not explicitly reported | Not explicitly reported |

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | α-TeO₃ | β-TeO₃ |

| Crystal System | Rhombohedral | Rhombohedral[4] |

| Space Group | R-3c | R-3c[4] |